4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound features a pyridazine core, which is known for its biological activity, particularly in medicinal chemistry. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of interest in drug development and material science.
This compound can be classified as an aromatic amine and belongs to the class of pyridazine derivatives. It is synthesized from commercially available starting materials, including 3-fluorobenzaldehyde and hydrazine hydrate, leading to its designation as a pyridazin-3-yl derivative. The chemical formula for 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid is C₁₇H₁₂FN₃O₂, with a molecular weight of approximately 309.29 g/mol .
The synthesis of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid typically involves several key steps:
Industrial methods may optimize these reactions using continuous flow reactors and high-throughput screening to improve yields and reduce reaction times.
The molecular structure of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid consists of a central pyridazine ring substituted with a 3-fluorophenyl group and an amino group attached to a benzoic acid moiety. The structural formula can be represented as follows:
Key structural features include:
4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid can participate in several chemical reactions:
These reactions can be conducted under various conditions, utilizing solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon to enhance efficiency.
The mechanism of action for 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid primarily involves its interaction with specific enzymes and receptors within biological systems. Notably, it has been shown to inhibit certain protein kinases, which are critical in regulating cell growth and proliferation pathways.
The inhibition of these enzymes leads to downstream effects on cellular signaling pathways, potentially impacting processes such as apoptosis and tumor progression . The exact targets may vary depending on the experimental context and specific applications.
The physical properties of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid include:
Chemical properties include:
4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid has diverse applications across several scientific domains:
4-{[6-(3-Fluorophenyl)pyridazin-3-yl]amino}benzoic acid (CAS 1119450-51-9) represents a strategically designed small molecule integrating three pharmacologically significant domains: a pyridazine core, a 3-fluorophenyl substituent, and a para-aminobenzoic acid (PABA) moiety. This hybrid architecture positions it as a versatile chemical probe and therapeutic candidate. With a molecular weight of 309.30 g/mol and the formula C₁₇H₁₂FN₃O₂, it exhibits drug-like properties suitable for preclinical research [1] [2]. The compound, also identified as XAV939, demonstrates potent inhibition of tankyrases (TNKS1/2)—enzymes critical in Wnt/β-catenin signaling—with IC₅₀ values of 11 nM and 4 nM, respectively [2] [3]. Its ability to suppress β-catenin degradation at nanomolar concentrations (0.3 µM) in APC-deficient colon cancer models underscores its mechanistic relevance in oncology [3].
Table 1: Core Identifiers of 4-{[6-(3-Fluorophenyl)pyridazin-3-yl]amino}benzoic Acid
Property | Value |
---|---|
CAS Registry Number | 1119450-51-9 |
IUPAC Name | 4-{[6-(3-Fluorophenyl)pyridazin-3-yl]amino}benzoic acid |
Molecular Formula | C₁₇H₁₂FN₃O₂ |
Molecular Weight | 309.30 g/mol |
Synonyms | XAV939, sc-315602 |
Purity Specification | >98% (HPLC) |
Storage Conditions | -20°C, protected from light |
Pyridazine derivatives constitute a structurally distinct class of nitrogen-containing heterocycles with broad bioactivity. Their electron-deficient nature facilitates π-stacking interactions with biological targets, while hydrogen bonding capabilities enhance binding specificity. Early pyridazine applications focused on cardiovascular therapies (e.g., hydralazine for hypertension). Contemporary drug discovery exploits this scaffold for kinase inhibition, driven by its ability to occupy ATP-binding pockets [6] [10].
Notable advances include:
Table 2: Evolution of Pyridazine Derivatives in Targeted Therapeutics
Compound Class | Biological Target | Therapeutic Application | Structural Innovation |
---|---|---|---|
Hydralazine analogs | Vasodilatory enzymes | Hypertension | Unsubstituted pyridazine core |
Triazolo-pyridazines | GABA-A receptors | Anxiolytic/anticonvulsant | [1,2,4]Triazolo fusion |
3-Biphenylpyridazinones | PDE4 | Anti-inflammatory | 5-Amino-6-oxo pharmacophore |
4-{[6-(3-FP)pyridazin-3-yl]amino}BA | Tankyrase (TNKS1/2) | Colon cancer | Fluorophenyl + PABA conjugation |
(FP: Fluorophenyl; BA: Benzoic Acid) [6] [8] [10]
Fluorine incorporation enhances pharmacodynamics by:
Comparative studies of fluorinated vs. non-fluorinated pyridazine analogs confirm these advantages. For instance, replacing the 3-fluorophenyl with phenyl diminishes Wnt pathway suppression by >10-fold in SW480 colon cancer cells [2] [3].
PABA (4-aminobenzoic acid) serves as a privileged scaffold in anticancer drug design due to its:
Table 3: Anticancer Mechanisms of PABA-Based Pharmacophores
PABA Derivative | Molecular Target | Oncological Application | Efficacy Metrics |
---|---|---|---|
Methotrexate | Dihydrofolate reductase (DHFR) | Leukemia, lymphoma | Ki = 0.1 nM; clinical remission >70% |
Pemetrexed | Thymidylate synthase (TS) | Mesothelioma, NSCLC | IC₅₀ = 7.3 nM; median survival 13.3 mos |
4-{[6-(3-FP)pyridazin-3-yl]amino}BA | Tankyrase (TNKS1/2) | APC-mutated colorectal cancer | IC₅₀ = 4–11 nM; colony inhibition at 0.3 µM |
1,2,4-Triazoloquinazolines | Topoisomerase II | Breast, pancreatic cancer | IC₅₀ = 1.8–8.5 µM; caspase-3 activation |
(FP: Fluorophenyl; BA: Benzoic Acid; NSCLC: Non-small cell lung cancer) [5] [10]
XAV939 exemplifies modern PABA utilization—its benzoic acid group enables β-catenin degradation by stabilizing axin-GSK3β complexes, suppressing tumorigenesis in Wnt-hyperactive cancers [2] [3]. This mechanistic divergence from classical antifolates highlights the scaffold’s adaptability in molecular targeting.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3